REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[S:4][C:5]([CH3:8])=[CH:6][N:7]=1.[H-].[Na+].Br.Br[CH2:13][CH2:14][NH2:15].CN(C=O)C>C(Cl)Cl.CCO.O>[CH3:1][N:2]([C:3]1[S:4][C:5]([CH3:8])=[CH:6][N:7]=1)[CH2:13][CH2:14][NH2:15] |f:1.2,3.4,6.7|
|
Name
|
DCM EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CCO
|
Name
|
|
Quantity
|
512 mg
|
Type
|
reactant
|
Smiles
|
CNC=1SC(=CN1)C
|
Name
|
|
Quantity
|
352 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
2-bromoethylamine hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.BrCCN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under a vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCN)C=1SC(=CN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.4 mmol | |
AMOUNT: MASS | 232 mg | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |